molecular formula C22H25NO4 B1341380 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid CAS No. 946682-32-2

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid

Cat. No. B1341380
CAS RN: 946682-32-2
M. Wt: 367.4 g/mol
InChI Key: OZJGKTWSHFVPPN-UHFFFAOYSA-N
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Description

This compound is a high-purity chemical with a molecular weight of 367.44 g/mol . It is used as an intermediate in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.44 g/mol . The InChI code provides a detailed description of its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing derivatives and analogs of this compound to explore its chemical properties and potential applications. For instance, Adamczyk and Reddy (2001) synthesized a derivative, emphasizing its utility in constructing non-proteinogenic amino acids with potential applications in peptidomimetics and drug design (Adamczyk & Reddy, 2001). Similarly, Gregar and Gervay-Hague (2004) prepared N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, showcasing the versatility of such compounds in synthesizing oligomers for potential biochemical applications (Gregar & Gervay-Hague, 2004).

Application in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protection strategy, which uses derivatives of the subject compound, has been extensively applied in solid-phase peptide synthesis. This methodology allows for the assembly of peptides and proteins with high efficiency and fidelity. Fields and Noble (2009) discussed the advancement of Fmoc solid phase peptide synthesis, highlighting its significance in synthesizing biologically active peptides and proteins (Fields & Noble, 2009).

Supramolecular Chemistry

The compound and its derivatives have also found applications in supramolecular chemistry, where their ability to engage in noncovalent interactions is utilized. Bojarska et al. (2020) synthesized a new Fmoc-protected amino acid and analyzed its structure and supramolecular features, contributing to the understanding of molecular recognition and the design of biomaterials (Bojarska et al., 2020).

Biomedical Research

In biomedical research, the focus has been on leveraging the unique properties of fluorenylmethoxycarbonyl-protected amino acids for developing novel therapeutics and biomaterials. Morales et al. (2010) investigated the photophysical properties and bioimaging potential of a water-soluble fluorenyl probe, demonstrating its utility in targeted imaging and possibly therapeutic applications (Morales et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJGKTWSHFVPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153726
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid

CAS RN

946682-32-2
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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